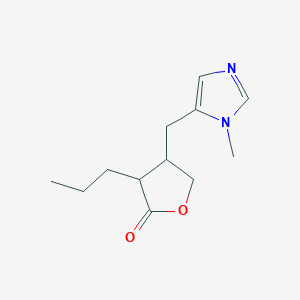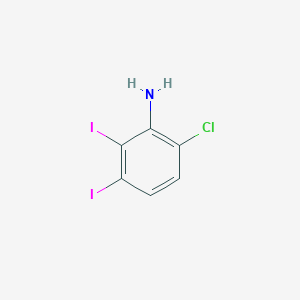
6-Chloro-2,3-diiodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-diiodoaniline: is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diiodoaniline typically involves the iodination of 6-chloroaniline. One common method is the reaction of 6-chloroaniline with potassium dichloroiodate in dilute hydrochloric acid. This reaction selectively introduces iodine atoms at the 2 and 3 positions of the benzene ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions, but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2,3-diiodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroanilines.
Reduction Products: Amines.
Applications De Recherche Scientifique
Chemistry: 6-Chloro-2,3-diiodoaniline is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: Compounds derived from this compound may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-diiodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to molecular targets, increasing its potency .
Comparaison Avec Des Composés Similaires
- 2,4-Diiodoaniline
- 2,6-Diiodoaniline
- 2,3,5-Triiodoaniline
- 2-Chloro-4,6-diiodoaniline
Comparison: 6-Chloro-2,3-diiodoaniline is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C6H4ClI2N |
|---|---|
Poids moléculaire |
379.36 g/mol |
Nom IUPAC |
6-chloro-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Clé InChI |
ZQXDTJUGPSOTAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



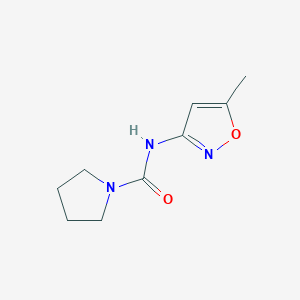
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)


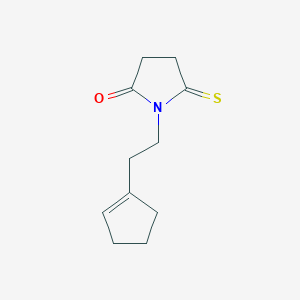


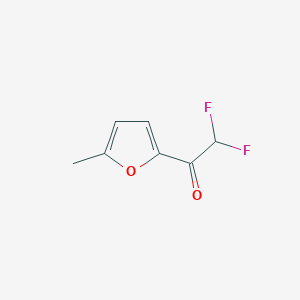

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)

![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
